6-Methyl-5-(trifluoromethyl)picolinic acid
Description
Significance of Picolinic Acid Derivatives in Modern Organic and Medicinal Chemistry Research
Picolinic acid, or pyridine-2-carboxylic acid, is a versatile building block in organic and medicinal chemistry. prepchem.comgoogle.com Its derivatives have been the foundation for a multitude of therapeutic agents targeting a wide array of diseases, including tuberculosis, cancer, diabetes, and various inflammatory conditions. merckmillipore.com The inherent chelating properties of the picolinic acid moiety, which can bind to metal ions like zinc, chromium, and iron, are of particular importance in biological systems. prepchem.comgoogle.com This ability to interact with metalloenzymes has been a key factor in the design of new enzyme inhibitors. google.com
Furthermore, the picolinic acid structure is a catabolite of the amino acid tryptophan in the human body and is implicated in neuroprotective and immunological functions. prepchem.comyoutube.com In contemporary drug discovery, the modification of the picolinic acid core continues to be an active area of research, with scientists synthesizing new derivatives to explore their potential as novel therapeutic agents. merckmillipore.com
Contextualizing Trifluoromethylated Pyridine (B92270) Systems in Advanced Chemical Synthesis
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring has a profound impact on the molecule's physicochemical properties. The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the reactivity and biological activity of the parent molecule. mdpi.com This has made trifluoromethylpyridine (TFMP) derivatives highly valuable in the development of agrochemicals and pharmaceuticals. mdpi.comgoogle.comnih.gov
In the agrochemical sector, numerous successful products, including herbicides, fungicides, and insecticides, incorporate the TFMP moiety. mdpi.comchemicalbook.com The presence of the trifluoromethyl group can enhance metabolic stability, improve lipophilicity, and increase the binding affinity of the molecule to its biological target. mdpi.com The synthesis of TFMP derivatives can be achieved through various methods, such as chlorine/fluorine exchange, cyclocondensation reactions using trifluoromethyl-containing building blocks, and direct trifluoromethylation. mdpi.comnih.gov While methods for trifluoromethylation at the 2- and 4-positions of the pyridine ring are established, selective trifluoromethylation at the 3-position has historically been more challenging, though recent advancements have been made in this area. google.com
Overview of Research Trajectories for 6-Methyl-5-(trifluoromethyl)picolinic Acid and Related Structures
Research into this compound and its analogues is driven by the promising biological activities observed in related compounds. The combination of the picolinic acid scaffold with a trifluoromethylated pyridine ring suggests potential applications in both medicinal chemistry and agrochemical development. While specific research on this compound is not extensively published, the trajectories for similar structures point towards several key areas of investigation.
One primary direction is the synthesis of novel derivatives for screening as potential therapeutic agents. The modification of the carboxylic acid group or the methyl group could lead to new compounds with enhanced biological activity. Another significant research avenue is its use as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical field, where trifluoromethylpyridines are crucial. chemicalbook.com The development of efficient and scalable synthetic routes to this compound and its derivatives is also a critical area of focus to facilitate further research and potential commercial applications.
Interactive Data Tables
Below are interactive tables summarizing key information for this compound and a selection of related compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 855916-29-9 | C8H6F3NO2 | 205.14 |
| Picolinic acid | 98-98-6 | C6H5NO2 | 123.11 |
| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | 588702-62-9 | C7H4F3NO2 | 191.11 |
| 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | 1040681-74-0 | C7H3F4NO2 | 209.10 |
| 6-Methylnicotinic acid | 3222-47-7 | C7H7NO2 | 137.14 |
| Methyl 6-chloro-5-(trifluoromethyl)picolinate | 1211518-35-2 | C8H5ClF3NO2 | 239.58 |
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCHOMDGFGJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739111 | |
| Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855916-28-8 | |
| Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways Toward 6 Methyl 5 Trifluoromethyl Picolinic Acid
Precursor Synthesis and Intermediate Utilization in Picolinic Acid Derivatization
The synthesis of 6-Methyl-5-(trifluoromethyl)picolinic acid is heavily reliant on the strategic preparation and utilization of key precursor molecules. These precursors are designed to facilitate the sequential and regioselective introduction of the methyl, trifluoromethyl, and carboxyl groups.
Synthesis of Halogenated Pyridine (B92270) Precursors (e.g., Brominated Intermediates)
A common and effective strategy for the synthesis of substituted picolinic acids involves the use of halogenated pyridine intermediates. The halogen atom serves as a versatile handle for subsequent functionalization, including the introduction of the carboxylic acid group.
A key precursor for the synthesis of this compound is 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) . A patented method for the synthesis of this intermediate has been disclosed, which starts from 2-chloro-3-trifluoromethyl-5-nitropyridine. chemicalbook.com The process involves a sequence of reactions including a malonic ester synthesis to introduce the methyl group precursor, followed by reduction of the nitro group and a Sandmeyer-type diazotization and bromination. chemicalbook.com
Reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate in the presence of a base to form 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester. chemicalbook.com
Acid-catalyzed hydrolysis and decarboxylation to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine. chemicalbook.com
Reduction of the nitro group to an amino group, affording 6-methyl-5-(trifluoromethyl)pyridin-3-amine. chemicalbook.com
Diazotization of the amino group followed by reaction with a bromide source to give 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. chemicalbook.com
Other halogenated pyridines can also serve as important precursors in related syntheses. For instance, 2-bromo-6-methylpyridine (B113505) is a commercially available starting material that can be used in various cross-coupling reactions. nih.govbldpharm.com The synthesis of such compounds can be achieved through methods like the diazotization of aminopyridines in the presence of hydrobromic acid and bromine. nih.gov
Introduction of the Trifluoromethyl Group via Advanced Fluorination Techniques
The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of the target molecule and its precursors. Several methods are available for the trifluoromethylation of pyridine rings.
One of the earliest and most established methods is the Swarts reaction , which involves a halogen exchange reaction. acs.org This process typically includes the chlorination of a methyl group on the pyridine ring to form a trichloromethyl group, followed by fluorination using a reagent like antimony trifluoride or hydrogen fluoride (B91410) to yield the trifluoromethyl group. acs.orgnih.gov For example, 3-picoline can be converted to 3-(trifluoromethyl)pyridine (B54556) through this two-step process. acs.org
More modern approaches include direct trifluoromethylation methods. These can involve the use of trifluoromethylating agents such as trifluoromethyl copper species, which can react with halo-pyridines in substitution reactions. nih.gov Another approach is the silver-catalyzed decarboxylative trifluoromethylation of carboxylic acids, although this is more commonly applied to aliphatic acids. nih.gov
The synthesis of precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) often employs the chlorination/fluorination sequence starting from a substituted picoline. acs.orgnih.gov
Carboxylation Strategies for the Picolinic Acid Moiety
The final key transformation in the synthesis of this compound is the introduction of the carboxylic acid group at the 2-position of the pyridine ring. Several carboxylation strategies can be employed.
A classic approach involves the use of organometallic intermediates . The halogenated precursor, such as 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, can undergo a halogen-metal exchange reaction with an organolithium reagent (e.g., n-butyllithium) or be converted to a Grignard reagent. The resulting organometallic species can then react with carbon dioxide (CO2) as an electrophile, followed by an acidic workup to yield the desired carboxylic acid.
Another strategy is the oxidation of a methyl group . If a precursor with a methyl group at the 2-position is available, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4).
More recent developments in C-H activation have led to novel carboxylation methods . For instance, copper-catalyzed C4-selective carboxylation of pyridines with CO2 has been reported, which proceeds via pyridylphosphonium salts. chemistryviews.org While this method is selective for the C4 position, it highlights the ongoing research into direct carboxylation techniques. Electrochemical methods for the direct carboxylation of pyridines with CO2 are also being explored.
For the synthesis of this compound from its brominated precursor, the organometallic route is a logical and well-established choice.
Regioselective Synthesis and Control in Pyridine Ring Functionalization
Achieving the desired substitution pattern on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the 2- and 4-positions. Therefore, regioselective synthesis is paramount.
In the context of this compound, the use of a pre-functionalized precursor like 5-bromo-2-methyl-3-(trifluoromethyl)pyridine is a key strategy for ensuring regiocontrol. The bromine atom at the 5-position serves as a directing group for the introduction of the carboxyl group at the adjacent 6-position (which would be the 2-position of the picolinic acid). However, the numbering in the provided precursor name (5-bromo-2-methyl-3-(trifluoromethyl)pyridine) would lead to carboxylation at the 5-position if a direct replacement of bromine is considered. A more plausible precursor would be 2-bromo-6-methyl-5-(trifluoromethyl)pyridine . In this case, a halogen-metal exchange followed by carboxylation would install the carboxylic acid at the 2-position, yielding the target molecule.
Other strategies for controlling regioselectivity in pyridine functionalization include the use of blocking groups. A maleate-derived blocking group has been shown to enable selective Minisci-type decarboxylative alkylation at the C4-position. nih.govchemrxiv.orgchemrxiv.org While not directly applicable to the synthesis of the target molecule, this illustrates the types of strategies employed to overcome the inherent reactivity patterns of the pyridine ring.
Stereoselective Approaches in the Synthesis of Chiral Derivatives
While this compound itself is not chiral, the development of stereoselective methods for the synthesis of its chiral derivatives is an important area of research, particularly for applications in medicinal chemistry and catalysis. Chiral picolinic acid derivatives can be synthesized using several asymmetric strategies. uwindsor.ca
One common approach is the use of chiral auxiliaries . An enantiomerically pure chiral auxiliary can be attached to the picolinic acid backbone, which then directs the stereoselective introduction of a new stereocenter. uwindsor.ca The auxiliary can then be removed to yield the enantiomerically enriched product. For example, chiral oxazolidinones have been used in the diastereoselective alkylation of compounds containing a picolinic acid moiety. nih.gov
Another powerful strategy is the use of chiral catalysts . A chiral catalyst can be used to control the stereochemical outcome of a reaction that creates a new chiral center. For instance, chiral ligands based on picolinic acid have been used in copper-catalyzed asymmetric oxidative coupling reactions. acs.org Similarly, chiral picolinamide-based organocatalysts have been employed in the stereoselective reduction of imines. acs.orgmdpi.comrsc.org These catalytic systems can achieve high levels of enantioselectivity with low catalyst loadings.
The synthesis of chiral derivatives of this compound could potentially be achieved by applying these principles. For example, a prochiral substrate derived from the target molecule could be subjected to an asymmetric reaction catalyzed by a chiral catalyst to introduce a stereocenter with high enantiomeric excess.
Optimization of Reaction Conditions and Yield Enhancement Methodologies
A plausible and effective synthetic route to this compound involves the regioselective oxidation of a methyl group on a precursor molecule, such as 2,6-dimethyl-3-(trifluoromethyl)pyridine. The optimization of this oxidation reaction is critical for maximizing the yield and minimizing the formation of byproducts.
Another approach involves heterogeneous catalytic oxidation. For instance, vanadium-titanium (B8517020) oxide catalysts have been shown to be effective for the oxidation of 2-picoline to picolinic acid in the gas phase at temperatures between 200-300°C. researchgate.net The composition of the catalyst, specifically the ratio of vanadium pentoxide to titanium dioxide, significantly influences the selectivity towards the desired carboxylic acid. researchgate.net While not directly reported for this compound, this methodology suggests a pathway for yield enhancement through catalyst design.
Furthermore, bioconversion methods present a highly selective route. The fungus Exophiala dermatitidis has been successfully used to oxidize one of the methyl groups of 2,6-dimethylpyridine (B142122) to produce 6-methylpicolinic acid with a high molar conversion yield of 89% after 54 hours of incubation. nih.gov This biocatalytic approach avoids the use of harsh oxidizing agents and can lead to significantly higher selectivity and yield, reducing the burden on subsequent purification steps. The optimization of such a bioprocess would involve controlling parameters like pH, temperature, substrate concentration, and incubation time.
To enhance the yield in chemical oxidation, the choice of solvent and the use of phase-transfer catalysts can be crucial, especially when dealing with reactants of differing polarities. The careful control of pH during the reaction and workup is also essential to ensure the carboxylic acid is in its desired form for isolation.
Below is a table summarizing potential optimization strategies for the synthesis of this compound via oxidation of a precursor like 2,6-dimethyl-3-(trifluoromethyl)pyridine.
| Parameter | Strategy for Optimization | Expected Outcome |
| Oxidizing Agent | Comparison of classical oxidants (e.g., KMnO₄, HNO₃) with catalytic systems (e.g., V₂O₅/TiO₂) and biocatalysts. | Improved selectivity and yield, potentially milder reaction conditions. |
| Temperature | Systematic variation to find the optimal balance between reaction rate and byproduct formation. | Maximized conversion of starting material while minimizing degradation. |
| Reaction Time | Monitoring the reaction progress to determine the point of maximum product formation before significant decomposition occurs. | Increased yield and reduced impurities. |
| Catalyst Loading | For catalytic oxidations, optimizing the amount of catalyst to achieve high conversion with minimal catalyst deactivation. | Cost-effective and efficient process. |
| pH | Maintaining optimal pH for the specific oxidizing agent to ensure its reactivity and the stability of the product. | Enhanced reaction rate and prevention of product degradation. |
Advanced Purification and Isolation Techniques for High Purity Synthesis
Following the synthesis of this compound, achieving high purity is paramount, particularly for applications in fields requiring well-defined molecular structures. A combination of classical and advanced purification techniques is often employed.
Crystallization is a fundamental technique for the purification of solid carboxylic acids. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. For picolinic acids, polar solvents like water, ethanol (B145695), and acetonitrile (B52724) are often considered. mdpi.com The solubility of picolinic acid itself is significantly higher in water compared to ethanol or acetonitrile. mdpi.com The purification process can be enhanced by performing fractional crystallization, which involves a sequence of melting, partial freezing, and separation stages to remove impurities. google.com The addition of a salt to an aqueous solution can alter the eutectic point and facilitate the crystallization of the desired acid. google.com For a highly pure product, sublimation under reduced pressure can be an effective final purification step. mdpi.com
Chromatographic methods offer a higher degree of separation and are particularly useful for removing closely related impurities.
Column Chromatography: This technique is widely used for the purification of organic compounds. In the synthesis of a related compound, Methyl 6-chloro-5-(trifluoromethyl)picolinate, column chromatography on silica (B1680970) gel with a petroleum ether/ethyl acetate (B1210297) eluent system was used to isolate the product as a white solid. acs.orgchemicalbook.com The choice of stationary phase and eluent composition is crucial for achieving good separation.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It allows for the separation of isomers and other closely related impurities that may be difficult to remove by crystallization alone. Reversed-phase HPLC using columns like C18 is a common approach for the purification of polar organic molecules. researchgate.net
The table below outlines advanced purification techniques applicable to this compound.
| Purification Technique | Key Parameters for Optimization | Advantages |
| Fractional Crystallization | Solvent system, cooling rate, number of stages. | Scalable, can remove significant amounts of impurities. |
| Sublimation | Temperature and pressure. | Effective for removing non-volatile impurities and obtaining high-purity crystalline product. |
| Column Chromatography | Stationary phase (e.g., silica gel, alumina), eluent system (polarity and composition). | Good for separating compounds with different polarities. |
| Preparative HPLC | Column type (e.g., C18), mobile phase composition (isocratic or gradient), flow rate, detection wavelength. | High-resolution separation, capable of isolating highly pure compounds. |
By carefully selecting and optimizing both the synthetic and purification methodologies, this compound can be obtained with the high degree of purity required for its intended applications.
Chemical Reactivity and Mechanistic Transformation Studies
Electrophilic Substitution Reactions on the Pyridine (B92270) Ring System
The pyridine ring, a heterocyclic aromatic compound, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org This deactivating effect is further intensified in 6-Methyl-5-(trifluoromethyl)picolinic acid by the presence of two additional electron-withdrawing groups: the trifluoromethyl group (-CF3) and the carboxylic acid group (-COOH). Conversely, the methyl group (-CH3) at the 6-position is an electron-donating group, which provides some activation to the ring.
The regioselectivity of electrophilic substitution on the pyridine ring is dictated by the electronic effects of these substituents. The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions. wikipedia.org In this specific molecule, the C6 position is already substituted. The powerful electron-withdrawing trifluoromethyl group at C5 and the carboxylic acid at C2 further deactivate the ring, particularly at positions ortho and para to them. The methyl group at C6, being electron-donating, would preferentially activate the ortho (C5) and para (C3) positions relative to itself.
Considering the combined effects, the pyridine ring in this compound is significantly deactivated towards electrophilic attack. Any potential electrophilic substitution, which would require harsh reaction conditions, is most likely to occur at the C3 position. This position is meta to the deactivating nitrogen and carboxylic acid group, and para to the activating methyl group, making it the least deactivated position on the ring. For instance, direct nitration of pyridine itself is sluggish and requires severe conditions. wikipedia.org Studies on the acid-catalyzed hydrogen exchange in lutidine (dimethylpyridine) and collidine (trimethylpyridine) have provided insights into the electrophilic substitution mechanisms in substituted pyridines. rsc.org
Nucleophilic Substitution Reactions Involving Labile Substituents
Nucleophilic aromatic substitution (SNAr) is a more favorable reaction for electron-deficient aromatic rings like pyridine, especially when good leaving groups are present. wikipedia.org The pyridine ring in this compound is rendered highly electron-deficient by the trifluoromethyl and carboxylic acid groups, making it susceptible to nucleophilic attack.
A common strategy for functionalizing such pyridine rings involves the introduction of a labile substituent, such as a halogen, at a key position. For instance, a chloro substituent at the 6-position of a related picolinate (B1231196) has been shown to be a viable precursor for further modification. The synthesis of Methyl 6-chloro-5-(trifluoromethyl)picolinate has been documented, which can undergo nucleophilic substitution reactions. chemicalbook.com In a typical reaction, a nucleophile can displace the chloride ion at the C6 position. The strong electron-withdrawing nature of the adjacent trifluoromethyl group at C5 would facilitate this substitution.
Such reactions are often carried out under thermal conditions or with the aid of a base. The mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to restore aromaticity.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is primarily centered around its three functional groups: the methyl group, the carboxylic acid, and the trifluoromethyl group, as well as the pyridine ring itself.
Oxidation: The methyl group at the C6 position is susceptible to oxidation to a carboxylic acid group, which would yield 5-(trifluoromethyl)pyridine-2,6-dicarboxylic acid. Common oxidizing agents for converting methylpyridines to pyridine carboxylic acids include potassium permanganate (B83412) (KMnO4). The pyridine ring itself is relatively resistant to oxidation, as is the trifluoromethyl group, which is highly stable under oxidative conditions.
Reduction: The trifluoromethyl group is generally resistant to reduction. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). However, the pyridine ring can also be reduced under certain conditions, typically through catalytic hydrogenation. This process would lead to the corresponding piperidine (B6355638) derivative. The choice of reducing agent and reaction conditions is crucial to achieve selective reduction of either the carboxylic acid or the pyridine ring.
Esterification and Amidation Reactions of the Carboxylic Acid Functionality
The carboxylic acid group at the C2 position of this compound is a key site for chemical modification through esterification and amidation reactions.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. However, for sterically hindered picolinic acids, alternative methods may be more effective. rug.nl The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the formation of an acid chloride followed by reaction with an alcohol are also viable routes. nih.gov For example, methyl 6-(trifluoromethyl)picolinate is a known compound, indicating the feasibility of esterification. bldpharm.com
Amidation: The carboxylic acid can be readily converted to an amide by reaction with an amine. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). Alternatively, the acid can be converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. Studies on the amidation of picolinic acid have shown that these methods are generally effective, though the choice of coupling agent and reaction conditions may need to be optimized depending on the specific amine used. nih.gov
| Reagent/Method | Description | Typical Conditions |
|---|---|---|
| Fischer Esterification | Reaction with an alcohol in the presence of a strong acid catalyst. | Excess alcohol, reflux, catalytic H2SO4. |
| DCC Coupling | Use of dicyclohexylcarbodiimide to activate the carboxylic acid. | DCC, alcohol, aprotic solvent. |
| Acid Chloride Formation | Conversion to acid chloride followed by reaction with an alcohol. | 1. SOCl2 or (COCl)2; 2. Alcohol, base. |
| Reagent/Method | Description | Typical Conditions |
|---|---|---|
| EDC/HOBt Coupling | Use of a carbodiimide (B86325) and an additive to form an active ester in situ. | EDC, HOBt, amine, DMF or CH2Cl2. |
| Acid Chloride Formation | Conversion to acid chloride followed by reaction with an amine. | 1. SOCl2 or (COCl)2; 2. Amine, base. |
| HATU Coupling | Use of a phosphonium-based coupling reagent. | HATU, amine, base (e.g., DIPEA), aprotic solvent. |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl and Alkyl Introductions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they can be applied to functionalized pyridines like derivatives of this compound. To participate in these reactions, the pyridine ring typically needs to be substituted with a halide or a triflate leaving group.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org A halogenated derivative of this compound, for instance, a 2-chloro or 2-bromo analog, could be coupled with various aryl or vinyl boronic acids to introduce new substituents. The Suzuki coupling of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester has been successfully demonstrated, highlighting the utility of this reaction for highly electron-deficient pyridines. kaust.edu.sa A study on the Suzuki coupling of 5-fluoro-6-methylpyridin-2-ylboronic acid with 4-chloro-2-iodo-1-(trifluoromethyl)benzene further illustrates the applicability of this reaction to similarly substituted rings. researchgate.net
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be a suitable substrate. This reaction would allow for the introduction of various alkynyl groups onto the pyridine ring. The Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has been studied, demonstrating the feasibility of this reaction on polyhalogenated pyridines. nih.gov
| Reaction | Reactants | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Halo-pyridine + Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | Aryl-substituted pyridine |
| Sonogashira | Halo-pyridine + Terminal alkyne | Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) co-catalyst (e.g., CuI), base (e.g., NEt3) | Alkynyl-substituted pyridine |
Decarboxylation Studies and Pyridine Ring Stability
Decarboxylation: The removal of the carboxylic acid group from picolinic acids can occur under thermal conditions. Studies on the decarboxylation of various substituted picolinic acids have shown that the reaction rate is influenced by the nature and position of the substituents. cdnsciencepub.comcdnsciencepub.com The mechanism of decarboxylation of picolinic acid is believed to proceed through a zwitterionic intermediate. stackexchange.com Both electron-withdrawing and electron-releasing substituents at the 3-position have been found to accelerate the decarboxylation of picolinic acids. researchgate.net In the case of this compound, the presence of the electron-withdrawing trifluoromethyl group at the 5-position and the electron-donating methyl group at the 6-position would likely influence the stability of the intermediate and thus the rate of decarboxylation. The reaction is typically carried out by heating the acid, sometimes in a high-boiling solvent. The Hammick reaction describes the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound to form 2-pyridyl-carbinols. wikipedia.org
Pyridine Ring Stability: The pyridine ring is a robust aromatic system with significant thermal stability. The presence of the trifluoromethyl group generally enhances the stability of aromatic rings. The stability of the ring in this compound is evident from the conditions required for the various transformations discussed. For instance, cross-coupling reactions often require elevated temperatures, and the pyridine ring remains intact under these conditions. The crystal structure of the related 5-(trifluoromethyl)picolinic acid has been reported, providing insights into the solid-state stability and intermolecular interactions. nih.gov
Derivatives and Structural Analogues: Design and Synthesis Principles
Rational Design and Synthesis of Novel Picolinic Acid Derivatives Bearing Trifluoromethyl Groups
The rational design of novel picolinic acid derivatives is often application-driven, with goals ranging from the development of potential herbicides to new ligands for metal ion complexation. nih.govnih.gov A common strategy involves the modification of an existing chemical structure to enhance efficacy or introduce new functionalities. nih.gov For instance, in the development of synthetic auxin herbicides, researchers have modified compounds like clopyralid (B1669233) by introducing substituted pyrazole (B372694) rings to the 6-position of the picolinic acid core, indicating that this position is a key site for structural variation. nih.gov
Computational modeling can also play a role in the design process, helping to predict the effects of structural modifications on the molecule's properties and to guide synthetic strategies toward compounds with the highest potential. nih.gov The synthesis of derivatives is not limited to herbicidal applications; picolinic acid derivatives are widely used as pendant arms in ligands for creating stable complexes with various metal ions for biomedical applications. nih.gov
Impact of Substituent Effects on Chemical Reactivity and Synthetic Accessibility
Trifluoromethyl Group (-CF3): As a strongly electron-withdrawing group, the CF3 substituent decreases the electron density of the pyridine (B92270) ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution. It also increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.
Methyl Group (-CH3): The methyl group is weakly electron-donating through hyperconjugation and induction. This effect slightly increases the electron density of the ring, counteracting the CF3 group to some extent.
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acidic. Its position ortho to the nitrogen atom allows it to act as a bidentate chelating agent in conjunction with the pyridine nitrogen, forming stable five-membered rings with metal ions. acs.org
These combined effects influence the molecule's reactivity. For example, the acidity of the carboxyl group and the basicity of the pyridine nitrogen are finely tuned by the push-pull relationship of the methyl and trifluoromethyl groups. Studies on substituted picolinic acids show that the introduction of specific substituents can induce significant changes in molecular structure and crystal packing. nih.govnih.gov This balance of electronic effects is crucial for the molecule's utility as a ligand and for its reactivity in further synthetic transformations. nih.govacs.org
Table 1: Summary of Substituent Effects on the Picolinic Acid Ring
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Trifluoromethyl | 5 | Strongly Electron-Withdrawing | Increases acidity of -COOH; Deactivates ring to electrophilic attack. |
| Methyl | 6 | Weakly Electron-Donating | Slightly increases ring electron density; Can influence steric accessibility. |
| Carboxylic Acid | 2 | Electron-Withdrawing | Acidic proton; Participates in chelation with pyridine nitrogen. |
| Pyridine Nitrogen | 1 | Electron-Withdrawing | Lowers overall ring electron density; Site for protonation and metal coordination. |
Exploration of Different Halogenated and Alkylated Trifluoromethylated Picolinic Acid Analogues
The exploration of halogenated and further alkylated analogues of trifluoromethylated picolinic acids expands the chemical space available for discovering compounds with tailored properties. The synthesis of these analogues often involves multi-step sequences starting from appropriately substituted pyridines.
A prime example is the synthesis of Methyl 6-chloro-5-(trifluoromethyl)picolinate. chemicalbook.com This compound, a chlorinated analogue of the ester of the title compound, can be prepared from Oxy-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester. chemicalbook.com The process involves treatment with phosphoryl trichloride (B1173362) at elevated temperatures, followed by purification, yielding the target 6-chloro derivative. chemicalbook.com This demonstrates a direct method for introducing a halogen at the 6-position, replacing a different group.
Interestingly, halogenation can sometimes be an unexpected side reaction. In the synthesis of picolinamides from picolinic acid, treatment with thionyl chloride to form the acid chloride intermediate can also lead to the formation of 4-chloropicolinamide derivatives in the same pot. nih.govnih.gov Although the title compound is substituted at the 5- and 6-positions, this illustrates a potential route for introducing halogens onto the picolinic acid ring under standard reaction conditions.
The synthesis of the parent 5-(trifluoromethyl)picolinic acid itself relies on a halogenated precursor, 2-bromo-5-(trifluoromethyl)pyridine (B156976), highlighting the importance of halogenated pyridines as key building blocks in this area of chemistry. nih.gov
Table 2: Representative Halogenated and Alkylated Analogues
| Compound Name | Key Substituents | Synthetic Precursor/Method Example | Reference |
| Methyl 6-chloro-5-(trifluoromethyl)picolinate | 5-CF3, 6-Cl | Reaction of an oxy-pyridine precursor with POCl3 | chemicalbook.com |
| 5-(Trifluoromethyl)picolinic acid | 5-CF3 | Carboxylation of 2-bromo-5-(trifluoromethyl)pyridine | nih.gov |
| 4-Chloropicolinamides | 4-Cl | Side product from reaction of picolinic acid with thionyl chloride | nih.govnih.gov |
| Aminopicolinic acid derivatives | Various amino groups | Sonogashira coupling reactions on halogenated picolinic acids | umsl.edu |
Ester and Amide Derivatives of 6-Methyl-5-(trifluoromethyl)picolinic Acid
The carboxylic acid functional group of this compound is a primary site for derivatization, most commonly to form esters and amides. These transformations are fundamental in organic synthesis and are used to modify a compound's solubility, stability, and biological activity.
The synthesis of both esters and amides typically proceeds through the activation of the carboxylic acid. organic-chemistry.org A widely used method involves converting the carboxylic acid to a more reactive acyl chloride intermediate. nih.govnih.gov This is achieved by treating the picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl2), often under reflux conditions. nih.gov
Ester Synthesis: Once the acyl chloride is formed, it can be reacted with a desired alcohol (R'-OH). The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, which subsequently leads to the formation of the ester and releases hydrogen chloride. A base, such as triethylamine, is often added to neutralize the HCl byproduct. nih.gov
Amide Synthesis: The procedure for amide synthesis is analogous. The in-situ generated acyl chloride is treated with a primary or secondary amine (R'R''NH). nih.govnih.gov The nitrogen atom of the amine attacks the acyl chloride, leading to the formation of the corresponding N-substituted amide. As with esterification, a base is typically used to scavenge the generated HCl. nih.gov
Alternative methods for forming amides and esters include diimide-mediated coupling reactions, which avoid the need for harsh reagents like thionyl chloride. nih.gov These methods utilize reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid directly, allowing for a one-pot reaction with an alcohol or amine under milder conditions.
Table 3: General Synthetic Schemes for Ester and Amide Formation
| Derivative Type | General Reaction Scheme | Reagents & Conditions |
| Ester | Picolinic Acid-COOH → Picolinic Acid-COOR' | 1. SOCl2, reflux2. R'-OH, Et3N, DCM, rt |
| Amide | Picolinic Acid-COOH → Picolinic Acid-CONR'R'' | 1. SOCl2, reflux2. R'R''NH, Et3N, DCM, rt |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
¹H NMR and ¹⁹F NMR spectroscopy are crucial tools for confirming the molecular structure of 5-(trifluoromethyl)picolinic acid. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the ¹⁹F NMR spectrum shows a singlet at δ -61.35 ppm, which is characteristic of the trifluoromethyl (CF₃) group. nih.gov This single peak indicates the magnetic equivalence of the three fluorine atoms.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-(trifluoromethyl)picolinic acid reveals a molecular ion peak (M⁺) at an atomic mass unit (amu) of 191. nih.gov This corresponds to the anhydrous form of the compound and aligns with the calculated exact molecular ion mass of 191.02 amu. nih.gov This technique is fundamental in confirming the molecular weight of the compound.
| IR Absorption Band (cm⁻¹) | Vibrational Mode |
| 3469 (strong, broad) | O-H stretch (water) |
| 3050 (strong) | Caryl-H stretch |
| 1707 (strong) | C=O stretch (carboxylic acid) |
X-ray Crystallographic Analysis of 5-(Trifluoromethyl)picolinic Acid Monohydrate
Single-crystal X-ray diffraction has provided a definitive three-dimensional structure of 5-(trifluoromethyl)picolinic acid monohydrate, revealing intricate details of its crystal packing and intermolecular interactions. nih.goviucr.org
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate is characterized by a two-dimensional hydrogen-bonding network. nih.gov The water molecule plays a central role, acting as both a hydrogen-bond donor and acceptor. It forms a bridge between adjacent picolinic acid molecules, creating a centrosymmetric dimer unit. nih.gov These dimers are further linked by the water molecules into a pleated strip or tape motif. nih.gov
The key hydrogen bonding interactions are summarized in the table below. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (º) |
| O1-H1···O1W | 0.92(2) | 1.60(2) | 2.5219(11) | 174(2) |
| O1W-H2W···O2ⁱ | 0.808(19) | 2.038(19) | 2.8213(11) | 163.2(17) |
| O1W-H1W···Nⁱⁱ | 0.859(19) | 2.008(18) | 2.8455(11) | 164.5(16) |
These hydrogen-bonded sheets are then stacked, and the packing is stabilized by van der Waals forces, including C-H···F and F···F interactions between the trifluoromethyl groups of neighboring sheets. nih.gov
The crystallographic analysis reveals that the commercially available form of 5-(trifluoromethyl)picolinic acid is a monohydrate. nih.gov The study of polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure, is crucial for understanding the physical properties of a compound. However, specific studies on the polymorphism of 5-(trifluoromethyl)picolinic acid are not extensively reported in the available literature. The determined crystal structure represents one stable solid-state form under the crystallization conditions used.
Spectroscopic Methodologies for Purity Assessment and Reaction Monitoring
Spectroscopic techniques such as NMR, IR, and MS are indispensable for assessing the purity of 5-(trifluoromethyl)picolinic acid and for monitoring the progress of its synthesis. For instance, the presence of impurities can be detected by extra peaks in the NMR spectra or unexpected absorptions in the IR spectrum. The quantitative nature of these techniques can also be utilized to determine the percentage of purity. During a chemical reaction to synthesize this compound, these methods can be used to track the disappearance of starting materials and the appearance of the desired product over time, allowing for the optimization of reaction conditions.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. For 6-Methyl-5-(trifluoromethyl)picolinic acid, such studies would typically involve the calculation of molecular orbitals, charge distribution, and electronic descriptors.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in defining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.
While specific quantum chemical studies on this compound are not extensively available in the public domain, studies on similar molecules, such as 5-(trifluoromethyl)pyridine-2-thiol, have been conducted using Density Functional Theory (DFT). journaleras.com These studies reveal that the presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties. For this compound, it is expected that the trifluoromethyl group would lower the energy of both the HOMO and LUMO, while the methyl group, being electron-donating, would have the opposite effect, albeit to a lesser extent. The picolinic acid moiety itself, with its carboxylic acid group, further complicates the electronic landscape.
The electrostatic potential map (MEP) is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the carboxylic oxygen atoms and the nitrogen of the pyridine (B92270) ring, indicating sites prone to electrophilic attack. Conversely, the regions near the hydrogen atoms and the trifluoromethyl group would exhibit a positive potential, suggesting susceptibility to nucleophilic attack.
Table 1: Key Electronic Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |
| Electrostatic Potential | Maps the charge distribution and predicts sites of electrophilic and nucleophilic attack. |
Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional structure of molecules with high accuracy. For this compound, DFT calculations would be employed to determine the optimal molecular geometry, including bond lengths, bond angles, and dihedral angles.
Experimental data from the crystal structure of the closely related 5-(trifluoromethyl)picolinic acid monohydrate provides a valuable reference for theoretical calculations. nih.gov In this structure, the pyridine ring is essentially planar, and the carboxylic acid group is positioned ortho to the nitrogen atom. The C-N bond lengths are reported to be approximately 1.339 Å and 1.338 Å, which are shorter than the average C-C bond length in the aromatic ring (around 1.387 Å). nih.gov
For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be expected to reproduce these structural features. The introduction of the methyl group at the 6-position may induce some minor steric strain, potentially leading to slight adjustments in the bond angles around the pyridine ring.
Conformational analysis is another critical aspect that can be explored using DFT. The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group around the C-C bond connecting it to the pyridine ring. DFT calculations can map the potential energy surface of this rotation to identify the most stable conformer(s). It is generally expected that the conformer where the carboxylic acid proton forms an intramolecular hydrogen bond with the pyridine nitrogen would be of low energy, although intermolecular hydrogen bonding, as seen in the crystal structure of the monohydrate of 5-(trifluoromethyl)picolinic acid, also plays a significant role in the solid state. nih.gov
Table 2: Selected Predicted and Experimental Bond Lengths (Å) for Picolinic Acid Derivatives
| Bond | Predicted (DFT/B3LYP) for a similar compound | Experimental for 5-(trifluoromethyl)picolinic acid monohydrate nih.gov |
| N-C2 | ~1.34 | 1.3397 (12) |
| N-C6 | ~1.34 | 1.3387 (12) |
| C-C (aromatic avg.) | ~1.39 | 1.387 (3) |
| C-C(O)OH | ~1.50 | - |
| C=O | ~1.21 | - |
| C-OH | ~1.35 | - |
Note: Predicted values are typical for this class of compounds and may vary based on the specific functional and basis set used. Experimental values are for a similar but not identical molecule.
Mechanistic Pathways of Reactions Involving this compound: A Theoretical Perspective
Theoretical chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, theoretical investigations could shed light on various reaction pathways.
One important reaction for picolinic acids is decarboxylation. DFT calculations can be used to model the transition state of this reaction, providing insights into the activation energy and the factors that influence the reaction rate. The electronic nature of the substituents on the pyridine ring would play a crucial role. The electron-withdrawing trifluoromethyl group is expected to stabilize the transition state, potentially facilitating decarboxylation under certain conditions.
Another area of interest is the compound's role as a ligand in coordination chemistry. Theoretical studies can model the formation of metal complexes with this compound, predicting the coordination geometry and the strength of the metal-ligand bonds. The bidentate nature of the picolinic acid moiety, coordinating through the pyridine nitrogen and a carboxylic oxygen, is a key feature that can be explored computationally.
Furthermore, theoretical studies can investigate the reactivity of the methyl group, for instance, in oxidation or halogenation reactions. By mapping the potential energy surface for these transformations, chemists can predict the most likely reaction products and optimize reaction conditions.
Prediction of Spectroscopic Properties through Computational Models
Computational models are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.
Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated. These calculations can help in the assignment of the various absorption bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the C-F stretches of the trifluoromethyl group, and the various vibrations of the pyridine ring.
Table 3: Predicted Spectroscopic Data Types and Their Utility
| Spectroscopic Technique | Information Provided |
| ¹H NMR | Information about the chemical environment of hydrogen atoms. |
| ¹³C NMR | Information about the carbon skeleton of the molecule. |
| IR Spectroscopy | Information about the functional groups present in the molecule. |
Molecular Docking Simulations with Biological Targets (e.g., enzymes, receptors) for Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for screening virtual libraries of compounds against a biological target, such as an enzyme or a receptor.
While no specific molecular docking studies on derivatives of this compound have been reported, the general methodology is well-established. nih.govmdpi.com Picolinic acid derivatives are known to possess a range of biological activities, often related to their ability to chelate metal ions that are essential for enzyme function.
A typical molecular docking study involving a derivative of this compound would proceed as follows:
Target Selection: A biologically relevant protein target would be chosen.
Ligand and Receptor Preparation: The 3D structures of the ligand (the picolinic acid derivative) and the receptor would be prepared, which includes adding hydrogen atoms and assigning charges.
Docking Simulation: A docking algorithm would be used to explore the possible binding modes of the ligand within the active site of the receptor.
Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the amino acid residues of the receptor (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed.
For derivatives of this compound, the pyridine nitrogen and the carboxylic acid group would be expected to be key interacting moieties, potentially forming hydrogen bonds with the protein target. The trifluoromethyl group could engage in hydrophobic or other specific interactions, while the methyl group could occupy a hydrophobic pocket. The results of such simulations could guide the synthesis of new derivatives with improved biological activity.
Table 4: Common Interactions Investigated in Molecular Docking Studies
| Interaction Type | Description |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |
Lack of Available Research Data for this compound
Extensive and targeted searches for the chemical compound This compound have yielded no peer-reviewed scientific literature or research data corresponding to the specific areas of application outlined in the user's request.
Consequently, there is no available information within the public domain or accessible research databases regarding the compound's utility or exploration in the following fields:
Complex Organic Synthesis: No studies were found detailing the use of this compound as a versatile building block, its incorporation into natural product scaffolds, or its role in the synthesis of advanced heterocyclic compounds.
Coordination Chemistry and Ligand Design: The search did not yield any data on the synthesis of metal ion complexes or chelating agents involving this specific picolinic acid derivative. Furthermore, there is no information on the potential catalytic activity of its metal complexes or any exploration of its use in materials science for unique electronic properties.
While research exists for structurally related but distinct molecules such as 5-(Trifluoromethyl)picolinic acid and its derivatives chemsrc.comchemicalbook.combldpharm.com, this information is not applicable to the specific compound . Due to the complete absence of scientific findings, it is not possible to generate a factually accurate and informative article on the research applications of This compound .
Research Applications and Emerging Fields of Study
Agrochemical Research: Design and Development of Herbicidal Agents
The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. Research in this area focuses on modifying the picolinic acid structure to enhance potency, broaden the weed control spectrum, and improve crop selectivity.
The design of new picolinic acid-based herbicides has evolved significantly from early compounds like picloram (B1677784) and clopyralid (B1669233). nih.gov Modern design strategies are centered on modifying the 6-position of the picolinic acid ring. A key principle involves replacing the simple chlorine atom found in older herbicides with larger, more complex aryl or heteroaryl groups. nih.govmdpi.com This led to the development of a new generation of 6-aryl-picolinate herbicides, including the commercial products halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.govresearchgate.netmdpi.com
Inspired by these successes, a primary design strategy is the introduction of various heterocyclic rings, such as pyrazole (B372694) and indazole, at the 6-position. nih.govnih.gov This approach aims to discover molecules with high efficacy and potentially novel modes of interaction within the auxin-signaling pathway. nih.govmedchemexpress.com For example, researchers have systematically synthesized series of compounds where a phenyl-substituted pyrazole replaces the chlorine atom at the 6-position of picloram. nih.govmdpi.com Further refinement of these lead structures involves introducing different substituents onto the appended aryl or heteroaryl ring to fine-tune the herbicidal activity and physical properties of the molecule. discoveryjournals.org Another strategy, known as scaffold hopping, involves replacing parts of the molecule, like a pyrazolyl group with an indazolyl group, to explore new chemical space and identify potential herbicidal candidates with low resistance risk. nih.gov
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.org For picolinic acid herbicides, SAR studies analyze how modifications at different positions on the picolinic acid ring and its substituents influence herbicidal potency. gardp.org
Extensive research has demonstrated that the nature and position of substituents on the 6-aryl group are critical determinants of activity. mdpi.comnih.gov In a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the substitution pattern on the phenyl ring attached to the pyrazole had a significant impact on the inhibition of Arabidopsis thaliana root growth. nih.govnih.gov For instance, one of the most active compounds in a studied series, V-7, which has a p-tolyl group on the pyrazole ring, showed an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl. nih.govnih.gov
The following interactive table summarizes SAR findings from a study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, showing their inhibitory effect on the root growth of various plant species.
Studies also show that the substitution on the picolinic acid ring itself is vital. For example, replacing chlorine atoms with fluorine can alter the physicochemical properties and biological activities of the resulting compounds. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. discoveryjournals.orgwikipedia.org In herbicide research, QSAR models are developed to predict the herbicidal potential of new, unsynthesized molecules, thereby guiding research and reducing the time and cost of discovery. discoveryjournals.org
For picolinic acid derivatives, 3D-QSAR models have been constructed using methods like Comparative Molecular Field Analysis (CoMFA). mdpi.com These models correlate the herbicidal activity (often expressed as IC50 values for root growth inhibition) with the steric and electrostatic fields of the molecules. mdpi.com The resulting models can be visualized as contour maps, indicating regions where bulky groups or specific electronic properties (positive or negative charges) are likely to increase or decrease herbicidal activity. mdpi.comnih.gov
A QSAR study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives identified key molecular descriptors that correlate with herbicidal activity. discoveryjournals.org The analysis revealed that descriptors related to molecular shape (asphericity), accessibility, and mass distribution were important for the model's predictive power. discoveryjournals.org Such models have demonstrated a strong capacity for forecasting the activity of new analogs, making them a valuable tool in the design of next-generation herbicides. discoveryjournals.org
Pharmaceutical Research: Intermediates for Bioactive Molecules
While prominent in agrochemicals, the structural motifs found in 6-Methyl-5-(trifluoromethyl)picolinic acid are also relevant to pharmaceutical research. The picolinic acid core and the trifluoromethyl group are both privileged structures in medicinal chemistry.
The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design. hovione.comresearchgate.net This is due to the unique properties the -CF3 group imparts to a molecule. It is highly electronegative and electron-withdrawing, yet it is also lipophilic, a rare combination that makes it an excellent alternative to other groups like methyl or chlorine. mdpi.com
Key strategic benefits of introducing a -CF3 group include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable hydrogen atom or methyl group with a -CF3 group can block metabolic pathways, increasing the drug's half-life in the body. mdpi.com
Increased Lipophilicity: The -CF3 group can increase a molecule's fat-solubility, which can improve its ability to cross cell membranes and reach its biological target. mdpi.com
Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH. researchgate.net
Improved Binding Affinity: The -CF3 group can engage in unique interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing binding affinity and selectivity. mdpi.com
Numerous methods have been developed for introducing the -CF3 group into organic molecules, including transition-metal-catalyzed cross-coupling reactions, as well as nucleophilic, electrophilic, and radical trifluoromethylation approaches. mdpi.commdpi.com
Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have been investigated for a range of biological activities beyond their herbicidal effects. nih.govwikipedia.org These studies, conducted in vitro and in non-human in vivo models, reveal a broad spectrum of potential therapeutic applications.
Antiviral Activity: Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.gov Mechanistic studies show that it can interfere with the viral entry process by compromising the integrity of the viral membrane and inhibiting the fusion between the virus and cellular membranes. nih.gov It has demonstrated activity against several viruses, including SARS-CoV-2 and Influenza A virus in preclinical animal models. nih.gov
Anticancer Activity: Certain novel synthetic derivatives of picolinic acid have exhibited significant antitumor effects in laboratory settings. One study reported that new picolinic acid derivatives induced apoptosis (programmed cell death) in human non-small cell lung cancer cell lines. pensoft.net A molecular docking study suggested these compounds could bind to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. pensoft.net
Immunomodulatory Effects: Picolinic acid is known to be an activator of macrophage pro-inflammatory functions. pensoft.net In vitro studies have shown it can enhance immune responses, for example, by augmenting the expression of genes involved in inflammation and immune defense. nih.gov
Metal Chelation: Picolinic acid is an efficient bidentate chelating agent, capable of binding to divalent and trivalent metal ions such as zinc, iron, and copper. nih.govwikipedia.org This property is thought to underlie some of its biological effects and has been explored as a means to facilitate the transport of essential minerals. wikipedia.org
Modulation of Specific Molecular Targets and Biochemical Pathways by Derivatives
Derivatives of this compound have been the subject of research, particularly in the exploration of their potential to interact with and modulate the activity of specific biological molecules and pathways. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, and the picolinic acid scaffold, known for its chelating properties, often imparts unique biological activities to these derivatives. nih.gov
Research into trifluoromethyl-substituted pyridine (B92270) derivatives has revealed their capacity to act as inhibitors for a variety of enzymes and modulators of specific signaling pathways. While specific studies on derivatives of this compound are not extensively documented in publicly available literature, the broader class of trifluoromethylpyridines has shown significant activity. For instance, various trifluoromethylpyridine derivatives have been investigated for their roles in agrochemical and pharmaceutical applications. nih.gov
The general mechanism by which such compounds exert their effects often involves the specific binding to active sites of enzymes or allosteric sites on proteins, leading to either inhibition or modulation of their function. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyridine ring and its substituents can be tailored to achieve specificity for a particular target. bldpharm.com
For example, studies on related trifluoromethyl-containing heterocyclic compounds have demonstrated their potential as inhibitors of key enzymes in disease pathways. One such example is the development of pyrimidine (B1678525) derivatives containing a trifluoromethyl group as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These studies highlight the potential for derivatives of this compound to be designed as specific modulators of biochemical pathways.
Further research is necessary to fully elucidate the specific molecular targets and biochemical pathways that are modulated by derivatives of this compound. The available information on related compounds, however, suggests a promising area for future investigation in drug discovery and agrochemical development.
Future Directions and Research Perspectives
Development of More Sustainable and Greener Synthetic Methodologies
The synthesis of trifluoromethylpyridine (TFMP) derivatives, the class to which 6-Methyl-5-(trifluoromethyl)picolinic acid belongs, has traditionally relied on methods such as chlorine/fluorine exchange reactions at high temperatures or multi-step cyclocondensation pathways. nih.gov For instance, a common industrial route involves the vapor-phase chlorination and fluorination of picoline at temperatures exceeding 300°C, often requiring transition metal-based catalysts. nih.gov While effective, these processes can be energy-intensive and may involve harsh reagents.
Future research will inevitably focus on developing more sustainable and environmentally friendly synthetic protocols. This aligns with the broader principles of green chemistry, which emphasize waste minimization, energy efficiency, and the use of less hazardous substances. researchgate.net A key direction will be the exploration of innovative catalytic systems that can operate under milder conditions. For example, the development of solid acid catalysts, such as zeolites or trifluoromethanesulfonic acid supported on carbon, could offer recyclable and more benign alternatives to homogeneous acid catalysts used in related transformations. conicet.gov.arfrontiersin.org Another promising frontier is the application of biocatalysis, where enzymes could be engineered to perform specific fluorination or ring-forming reactions with high selectivity and under aqueous, ambient conditions, drastically reducing the environmental footprint of synthesis.
A comparative look at conventional versus potential green synthetic approaches is summarized below:
| Parameter | Conventional Synthesis (e.g., Vapor-Phase Fluorination) | Potential Green Synthesis |
| Temperature | High (>300°C) nih.gov | Mild / Ambient |
| Catalysts | Transition-metal based, often requiring harsh conditions nih.gov | Recyclable solid acids, biocatalysts conicet.gov.arfrontiersin.org |
| Solvents | Often organic solvents | Aqueous media, solvent-free conditions |
| Waste Profile | Potential for significant inorganic salt waste | Minimized waste streams, recyclable components researchgate.net |
| Energy Input | High | Low |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond making existing routes greener, a significant area of future research lies in the discovery of entirely new reaction pathways to construct and functionalize the this compound scaffold. The development of novel synthetic methods allows for the creation of a diverse library of derivatives, which is crucial for tuning molecular properties for specific applications. researchgate.net
Future investigations could focus on late-stage functionalization, where C-H bonds on the pyridine (B92270) ring are selectively converted to other functional groups. This would enable the rapid diversification of analogs from a common intermediate. Furthermore, the exploration of powerful catalytic systems could unlock new chemical transformations. For example, trifluoromethanesulfonic acid (TfOH) has been shown to be a superior catalyst for C-acylation reactions, which could be adapted to build complexity onto the pyridine core. researchgate.netmdpi.com Similarly, organometallic catalysts, such as those based on rhenium, are known to mediate unique reactions like olefin metathesis and epoxidation, and their reactivity with pyridine-based ligands could be harnessed for novel synthetic applications. mdpi.com The goal is to move beyond linear synthetic sequences and develop convergent and flexible strategies for accessing new chemical space.
Interdisciplinary Research Integrating Advanced Spectroscopic and Computational Techniques
A deep understanding of a molecule's structure and electronic properties is fundamental to predicting its behavior and designing applications. Future research on this compound will benefit immensely from an interdisciplinary approach that combines advanced experimental characterization with high-level computational modeling.
Experimentally, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography will be essential for unambiguously determining the molecular structure and studying its intermolecular interactions in the solid state. researchgate.netmdpi.com When complexed with metals, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can provide detailed insights into the electronic environment of the metal center. researchgate.net
These experimental data will be complemented by computational methods, primarily Density Functional Theory (DFT). nih.gov DFT calculations can predict a wide range of properties, as detailed in the table below. This synergy allows researchers to rationalize experimental findings, such as spectroscopic data, and to predict properties that are difficult to measure, guiding the design of new experiments and molecules. nih.gov
| Property | Experimental Technique | Computational Method (e.g., DFT) | Insight Gained |
| Molecular Geometry | X-ray Crystallography | Structure Optimization | Bond lengths, angles, and conformation mdpi.comnih.gov |
| Vibrational Modes | FTIR, Raman Spectroscopy | Frequency Calculation | Assignment of spectral peaks to specific molecular motions researchgate.net |
| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT | Understanding of electronic structure and color properties nih.gov |
| Chemical Reactivity | Reaction Kinetics | Frontier Molecular Orbital (FMO) Analysis | Identification of sites prone to nucleophilic or electrophilic attack nih.gov |
| Metal-Ligand Bonding | EPR, Magnetic Susceptibility | NBO, QTAIM Analysis | Nature and strength of coordination bonds in metal complexes researchgate.net |
Expanding the Scope of Applications in Emerging Technologies and Scientific Disciplines
While the trifluoromethylpyridine moiety is well-established in agrochemicals and pharmaceuticals, researchoutreach.orgnih.govresearchgate.net the specific structure of this compound suggests opportunities in other advanced fields. Picolinic acids are renowned for their ability to act as bidentate chelating agents, forming stable complexes with a wide range of metal ions. nih.govresearchgate.net
This chelating ability is a gateway to materials science and catalysis. Future research could explore the use of this compound as a ligand to create novel metal complexes with tailored photophysical or catalytic properties. For instance, iridium(III) and other heavy metal complexes with picolinic acid derivatives have been investigated for use in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). orientjchem.org The unique electronic signature of the 6-Methyl-5-(trifluoromethyl) group could be used to tune the emission color and efficiency of such materials.
In medicinal chemistry, the pyridine carboxylic acid scaffold is a versatile platform for designing enzyme inhibitors. nih.gov The ability of the picolinic acid group to coordinate to metal ions in an enzyme's active site, combined with the metabolic stability often imparted by the trifluoromethyl group, makes this an attractive starting point for drug discovery programs targeting metalloenzymes. researchgate.netnih.gov
Predictive Modeling for Design and Discovery of New Chemical Entities
The process of discovering new molecules with desired functions can be significantly accelerated by predictive modeling. Future research on this compound will likely leverage computational tools to guide the design and discovery of new chemical entities based on its core structure.
Using the known three-dimensional structure of the molecule, either from crystallographic data or reliable computational models, researchers can employ techniques like molecular docking to predict how its derivatives might bind to a specific biological target, such as an enzyme or receptor. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build mathematical models that correlate structural features of a series of related compounds with their observed biological activity or physical properties.
This "in silico" approach allows for the virtual screening of thousands of potential derivatives before committing to costly and time-consuming laboratory synthesis. By predicting properties such as binding affinity, metabolic stability, and lipophilicity, computational models can prioritize the most promising candidates for synthesis and testing, streamlining the discovery pipeline for new pharmaceuticals, agrochemicals, or materials. researchgate.netnih.gov This predictive power transforms the discovery process from one of serendipity to one of rational design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methyl-5-(trifluoromethyl)picolinic acid, and how can purity be optimized?
- Methodological Answer : Synthesis of trifluoromethyl-substituted picolinic acids typically involves halogenation of pyridine precursors followed by nucleophilic trifluoromethylation. For example, starting with 5-bromo-6-methylpicolinic acid, a Kumada or Suzuki coupling reaction could introduce the trifluoromethyl group. Purification via recrystallization or reverse-phase HPLC is recommended, with purity verification using H/C NMR and high-resolution mass spectrometry (HRMS) . Reaction conditions (e.g., temperature, catalyst choice) should be optimized using design-of-experiment (DoE) frameworks to minimize side products.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : While no specific SDS exists for this compound, protocols for structurally similar pyridine derivatives (e.g., 6-(methylsulfonyl)picolinic acid) recommend:
- Storage : Under inert gas (N/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group.
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : F NMR to verify trifluoromethyl group integrity; H/C NMR for backbone analysis.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity detection.
- Stability Studies : Accelerated degradation studies under varying pH/temperature to identify degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological efficacy of this compound?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., IDO1/IDO2) using recombinant proteins and substrate depletion assays (e.g., kynurenine quantification via Bradford assay ).
- Analog Synthesis : Prepare derivatives (e.g., replacing –CF with –CH or –Cl) to assess functional group contributions.
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to target receptors (e.g., TRPA1 ).
Q. What methodologies are appropriate for assessing the environmental persistence and toxicity of this compound?
- Methodological Answer :
- Environmental Fate : Use OECD 307 guidelines to study hydrolysis/photolysis rates. Compare degradation pathways to perfluoroalkyl substances (PFAS), as –CF groups may confer resistance to biodegradation .
- Ecotoxicity : Acute toxicity assays (Daphnia magna LC) and chronic exposure studies in model organisms (zebrafish).
Q. How should researchers resolve contradictions in published data on the compound’s biological activity?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay conditions (e.g., cell lines, incubation times).
- Methodological Scrutiny : Identify confounders (e.g., solvent effects in cell-based assays) via sensitivity analysis.
- Replication Studies : Reproduce key experiments with rigorous controls (e.g., vehicle-only groups, blinded data analysis) .
Q. What frameworks (e.g., PICOT, FINER) can guide hypothesis-driven research on this compound’s therapeutic potential?
- Methodological Answer :
- PICOT Framework : Define P opulation (e.g., in vivo disease models), I ntervention (dose/route of administration), C omparator (positive/negative controls), O utcome (e.g., tumor growth inhibition), and T imeframe (acute vs. chronic exposure).
- FINER Criteria : Ensure questions are F easible (resource-aware), I nteresting (mechanistically novel), N ovel (unexplored SAR angles), E thical (IACUC-approved protocols), and R elevant (alignment with drug discovery priorities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
